1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
Description
1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a methyl-linked azetidine (4-membered nitrogen-containing ring). The azetidine is further functionalized with a 5-fluoropyridine-3-carbonyl group.
Properties
IUPAC Name |
1-[[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-11-3-10(4-16-5-11)14(21)17-6-9(7-17)8-18-12(19)1-2-13(18)20/h3-5,9H,1-2,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSYTMPGGWZTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized via the Baltz-Schiemann reaction, which involves the diazotization of 2-amino-5-nitropyridine followed by fluorination.
Azetidine Ring Formation: The azetidine ring can be constructed through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Coupling Reactions: The final step involves coupling the fluoropyridine and azetidine intermediates with pyrrolidine-2,5-dione using suitable coupling agents and reaction conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity, while the azetidine and pyrrolidine-2,5-dione structures contribute to the overall stability and activity of the compound. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Diversity and Molecular Features
The table below compares key structural and functional attributes of the target compound with similar derivatives:
Key Observations :
- Electron-Withdrawing Groups: The target compound’s 5-fluoropyridine group may improve metabolic stability and target binding compared to non-fluorinated analogs (e.g., thiophene in ).
- Rigidity vs. Flexibility: The azetidine ring introduces conformational restraint, contrasting with flexible alkyl chains (e.g., sulfanylundecanoyl in ) or aryl groups (e.g., acetylphenyl in ).
Physicochemical and Pharmacokinetic Properties
Predicted Properties of the Target Compound
- Lipophilicity : LogP ≈ 1.5–2.0 (fluoropyridine may balance hydrophilicity vs. azetidine’s rigidity).
- Solubility : Moderate aqueous solubility due to polar carbonyl and fluoropyridine groups.
Comparative Analysis
- Aryl vs. Heteroaryl Substitutents : Bromophenyloxy derivatives () exhibit higher molecular weights (~423.24 g/mol) and logP (~3.5), reducing solubility but enhancing membrane permeability.
- Alkyl Chains: Sulfanylundecanoyl derivatives () are highly lipophilic (logP > 4), favoring prolonged half-life but complicating formulation.
Target Compound (Inferred)
- Anticancer Potential: Fluoropyridine motifs are common in kinase inhibitors (e.g., c-Met inhibitors), while azetidine rings are explored in covalent inhibitors .
- Neurological Applications : Structural similarity to GABA-transaminase inhibitors () suggests possible anticonvulsant activity, though fluorination may alter target specificity.
Documented Activities of Analogs
Biological Activity
1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 291.28 g/mol. It features a pyrrolidine ring, an azetidine moiety, and a fluoropyridine component, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H14FN3O3 |
| Molecular Weight | 291.28 g/mol |
| CAS Number | 2097924-34-8 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the fluoropyridine moiety enhances its binding affinity to target sites, potentially leading to inhibition of enzymatic activity or modulation of receptor functions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing fluorinated pyridine rings have shown effectiveness against various bacterial strains. In vitro studies suggest that this compound may possess similar properties.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Similar pyrrolidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, studies have shown that certain pyrrolidine-based compounds can induce apoptosis in cancer cells by activating caspase pathways.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that related compounds inhibited the growth of Staphylococcus aureus with an ID50 of . This suggests that the compound may also exhibit similar inhibitory effects on pathogenic bacteria .
- Cytotoxicity Assays : In cytotoxicity assays against leukemia cell lines, related compounds showed varying degrees of effectiveness. For instance, one derivative exhibited an ID50 of against L1210 cells, indicating moderate cytotoxicity .
- Mechanistic Insights : Further mechanistic studies revealed that the interaction between the compound and specific enzymes could lead to alterations in metabolic pathways crucial for cancer cell survival .
Summary of Findings
The biological activity of this compound appears promising based on its structural features and preliminary research findings. Its potential as an antimicrobial and anticancer agent warrants further investigation through:
- In Vivo Studies : To assess the efficacy and safety profile in living organisms.
- Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
